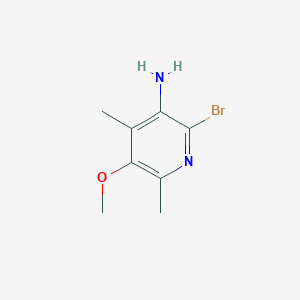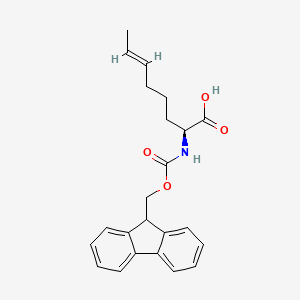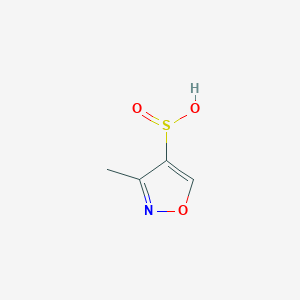
3-(N-Methyl-1H-pyrrole-2-carboxamido)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(N-Methyl-1H-pyrrole-2-carboxamido)propanoic acid is an organic compound that features a pyrrole ring substituted with a methyl group and a carboxamido group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Methyl-1H-pyrrole-2-carboxamido)propanoic acid typically involves the reaction of N-Methyl-2-pyrrolecarboxaldehyde with appropriate reagents. One common method includes the use of N-Methyl-2-pyrrolecarboxaldehyde as a starting material, which undergoes a series of reactions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for larger-scale production.
化学反応の分析
Types of Reactions
3-(N-Methyl-1H-pyrrole-2-carboxamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
3-(N-Methyl-1H-pyrrole-2-carboxamido)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(N-Methyl-1H-pyrrole-2-carboxamido)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use .
類似化合物との比較
Similar Compounds
N-Methyl-2-pyrrolecarboxaldehyde: A precursor in the synthesis of 3-(N-Methyl-1H-pyrrole-2-carboxamido)propanoic acid.
1-Methylindole-3-carboxaldehyde: Another compound with a similar pyrrole structure.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C9H12N2O3 |
|---|---|
分子量 |
196.20 g/mol |
IUPAC名 |
3-[methyl(1H-pyrrole-2-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C9H12N2O3/c1-11(6-4-8(12)13)9(14)7-3-2-5-10-7/h2-3,5,10H,4,6H2,1H3,(H,12,13) |
InChIキー |
UXJADJREKSIQDC-UHFFFAOYSA-N |
正規SMILES |
CN(CCC(=O)O)C(=O)C1=CC=CN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-(2,3-Dihydro-1H-inden-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12963184.png)



![2-Methoxy-4-(6-methyl-2,6-diazaspiro[3.3]heptan-2-yl)aniline](/img/structure/B12963216.png)


